molecular formula C23H26N2O5 B12828781 N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine

N|A-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N|A-acetyl-L-lysine

Cat. No.: B12828781
M. Wt: 410.5 g/mol
InChI Key: HQLBYVWJOXITAM-UHFFFAOYSA-N
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Description

Fmoc-D-Lys(Ac)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acetyl group. This compound is commonly used in peptide synthesis, particularly in the field of solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group of lysine during the synthesis process, while the acetyl group provides additional stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Lys(Ac)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-lysine is protected using the Fmoc group. This is achieved by reacting D-lysine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Acetylation: The ε-amino group of the lysine side chain is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Purification: The final product, Fmoc-D-Lys(Ac)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods: Industrial production of Fmoc-D-Lys(Ac)-OH follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. Industrial methods may also involve the use of continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds in peptide synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF). This reaction is crucial for the stepwise elongation of peptide chains in SPPS.

    Coupling Reactions: Fmoc-D-Lys(Ac)-OH can undergo coupling reactions with other amino acids or peptides using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide).

    Acetylation: The acetyl group can be introduced or modified using acetic anhydride or acetyl chloride.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Acetylation: Acetic anhydride or acetyl chloride in the presence of pyridine.

Major Products Formed:

    Deprotection: Removal of the Fmoc group yields the free amino group of D-lysine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Acetylation: Introduction of the acetyl group to the ε-amino group of lysine.

Scientific Research Applications

Chemistry: Fmoc-D-Lys(Ac)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the incorporation of lysine residues with specific modifications.

Biology: In biological research, Fmoc-D-Lys(Ac)-OH is used to study protein-protein interactions, enzyme-substrate interactions, and the role of lysine acetylation in cellular processes.

Medicine: The compound is utilized in the development of peptide-based therapeutics and diagnostic tools. It is also used in the synthesis of peptide vaccines and drug delivery systems.

Industry: Fmoc-D-Lys(Ac)-OH is employed in the production of synthetic peptides for various industrial applications, including the development of biomaterials and biocompatible coatings.

Mechanism of Action

The mechanism of action of Fmoc-D-Lys(Ac)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The acetyl group provides additional stability and can influence the biological activity of the resulting peptides. The compound’s effects are mediated through its incorporation into peptide chains, where it can interact with molecular targets and pathways relevant to the specific application.

Comparison with Similar Compounds

    Fmoc-L-Lys(Ac)-OH: The L-isomer of Fmoc-D-Lys(Ac)-OH, used in similar applications but with different stereochemistry.

    Fmoc-D-Lys(Boc)-OH: A derivative with a tert-butyloxycarbonyl (Boc) protecting group instead of an acetyl group.

    Fmoc-D-Orn(Ac)-OH: An ornithine derivative with similar protecting groups.

Uniqueness: Fmoc-D-Lys(Ac)-OH is unique due to its specific combination of the Fmoc and acetyl protecting groups, which provide distinct stability and reactivity profiles. The D-isomer of lysine also offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain synthetic and biological applications.

Properties

IUPAC Name

6-acetamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)24-13-7-6-12-21(22(27)28)25-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,26)(H,25,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLBYVWJOXITAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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